

An In-Depth Technical Guide to Diisopropylamine

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Compound of Interest

Compound Name: Diisopropylamine

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This guide provides a comprehensive overview of the chemical and physical properties of **diisopropylamine**, along with detailed experimental protocols for its synthesis and a key application. **Diisopropylamine** is a secondary amine that serves as a crucial building block and reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its sterically hindered nature makes it a highly selective nucleophile and the precursor to the widely used non-nucleophilic strong base, lithium diisopropylamide (LDA).

Core Properties of Diisopropylamine

Diisopropylamine is a colorless liquid characterized by an ammonia-like odor.^{[1][2]} A summary of its key quantitative data is presented below for easy reference and comparison.

Property	Value
Molecular Formula	C ₆ H ₁₅ N[1][3][4]
Linear Formula	[(CH ₃) ₂ CH] ₂ NH[2][5]
Molecular Weight	101.19 g/mol [1][4][5][6]
CAS Number	108-18-9[1][3][6]
Density	0.722 g/mL at 25 °C[6]
Boiling Point	84 °C[3][6]
Melting Point	-61 °C[3][6]
Flash Point	-1.1 °C (30 °F)[1][7]
Solubility	Slightly soluble in water; soluble in alcohol.[1][6] [7]
IUPAC Name	N-(propan-2-yl)propan-2-amine[1]

Experimental Protocols

Detailed methodologies for the synthesis of **diisopropylamine** and its subsequent use in the preparation of lithium diisopropylamide (LDA) are outlined below. These protocols are fundamental for research and development applications requiring this versatile amine.

1. Synthesis of **Diisopropylamine** via Reductive Amination

Diisopropylamine is commercially produced through the reductive amination of acetone with ammonia.[2] This process involves the catalytic hydrogenation of the imine intermediate formed from acetone and ammonia.

- Reaction: $\text{NH}_3 + 2 (\text{CH}_3)_2\text{CO} + 2 \text{H}_2 \rightarrow [(\text{CH}_3)_2\text{CH}]_2\text{NH} + 2 \text{H}_2\text{O}$ [2]
- Raw Materials: Acetone, Ammonia, Hydrogen gas.
- Catalyst: A modified copper oxide, such as copper chromite, or a nickel-based catalyst (e.g., Raney Nickel) is typically employed.[2][3]

- Procedure:
 - The catalyst is activated in a fixed-bed continuous flow reactor under a stream of hydrogen at elevated temperatures (e.g., up to 600 °C, depending on the specific catalyst).[3]
 - A gaseous mixture of acetone, ammonia, and hydrogen is introduced into the reactor.[3] The molar ratio of reactants is optimized to favor the formation of the secondary amine over the primary amine (isopropylamine).
 - The reaction is conducted under pressure (ranging from atmospheric to 8.0 MPa) and at temperatures between 150 °C and 350 °C.[3][4]
 - The crude product stream, containing **diisopropylamine**, isopropylamine, and unreacted starting materials, is cooled and condensed.
 - The final product, **diisopropylamine**, is purified from the crude mixture by fractional distillation.[3]

2. Preparation of Lithium Diisopropylamide (LDA)

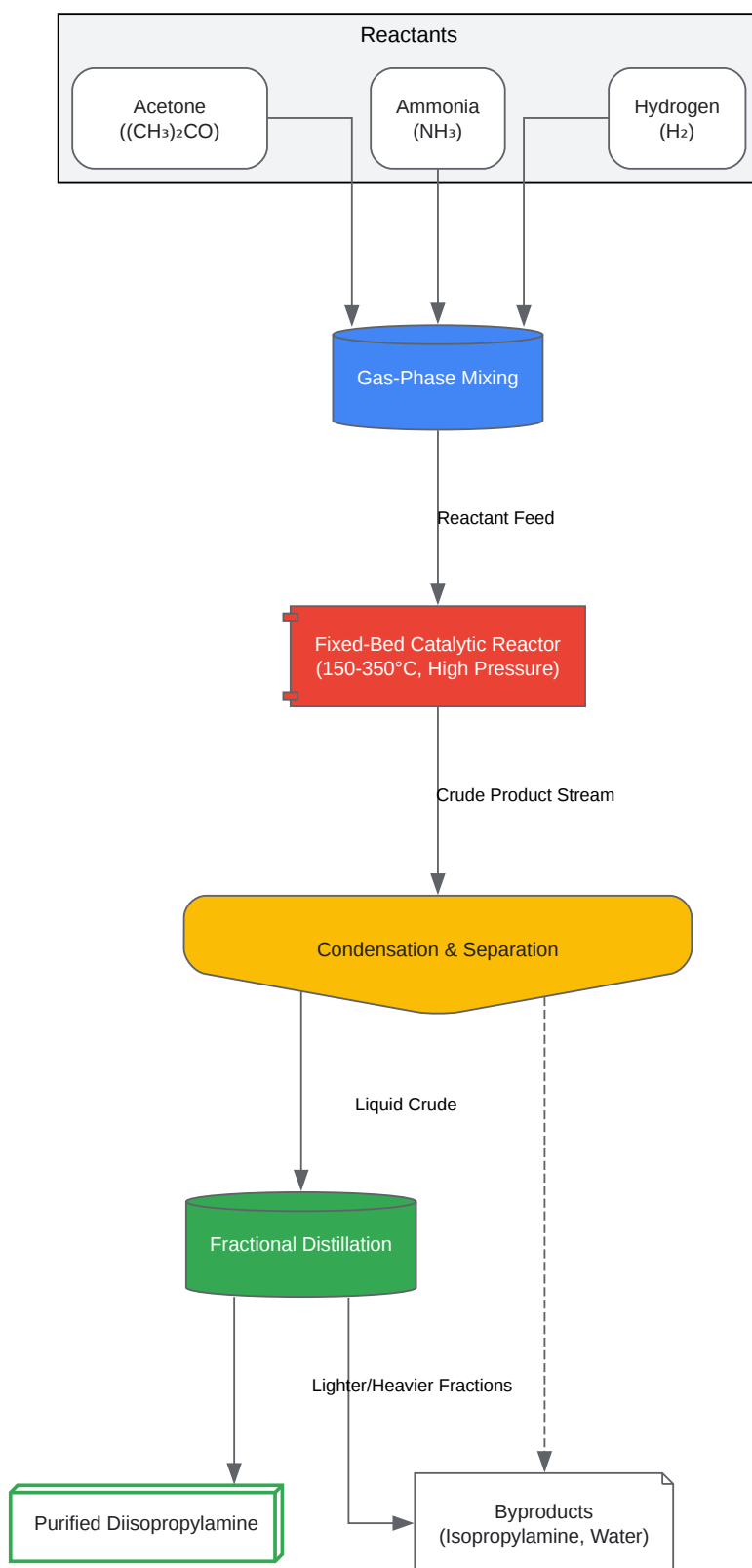
LDA is a strong, non-nucleophilic base widely used in organic synthesis for deprotonation reactions. It is typically prepared in situ from **diisopropylamine** and an organolithium reagent, most commonly n-butyllithium (n-BuLi).

- Reaction: $[(CH_3)_2CH]_2NH + n-BuLi \rightarrow [(CH_3)_2CH]_2NLi + C_4H_{10}$
- Reagents & Equipment:
 - **Diisopropylamine** (freshly distilled from calcium hydride for best results).[1][7]
 - n-Butyllithium (typically a 1.6 M solution in hexanes).[1]
 - Anhydrous tetrahydrofuran (THF).
 - An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet.

- Syringes for liquid transfer.
- Dry ice/acetone bath.
- Procedure:
 - Set up the flask under an inert atmosphere (nitrogen or argon).
 - Using a syringe, add anhydrous THF to the flask, followed by the required amount of **diisopropylamine** (e.g., 1.2 equivalents).[1][8]
 - Cool the flask to -78 °C using a dry ice/acetone bath.[1]
 - Slowly add n-butyllithium solution (e.g., 1.1 equivalents) dropwise to the stirred **diisopropylamine**/THF mixture.[1] The reaction is instantaneous.
 - The resulting solution of LDA is typically kept at -78 °C and is ready for the addition of the substrate to be deprotonated.

Visualized Workflow: Synthesis of Diisopropylamine

The following diagram illustrates the industrial synthesis process of **diisopropylamine**, highlighting the key stages from reactants to the final purified product.



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Caption: Industrial synthesis of **diisopropylamine** via reductive amination.

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